Direct 4-Hydroxylation: Trofosfamide Generates Higher Active Metabolite Exposure Than Equimolar Ifosfamide
In a clinical pharmacokinetic study of 12 patients receiving 450 mg oral trofosfamide daily for 7 days, trofosfamide exhibited a distinct metabolic pathway not shared by its congeners. The peak plasma concentration (Cmax) of 4-hydroxy (4-OH) metabolites was 9.5 times higher, and the area under the concentration-time curve (AUC) was 4.3 times higher, compared to an equimolar dose of ifosfamide [1]. This demonstrates that trofosfamide undergoes significant direct 4-hydroxylation to active alkylating species, independent of its conversion to ifosfamide.
| Evidence Dimension | Active 4-OH Metabolite Exposure (Cmax and AUC) |
|---|---|
| Target Compound Data | Cmax: 9.5-fold higher than equimolar ifosfamide; AUC: 4.3-fold higher than equimolar ifosfamide |
| Comparator Or Baseline | Ifosfamide (equimolar oral dose) |
| Quantified Difference | Cmax: 9.5×; AUC: 4.3× |
| Conditions | 12 adult patients with solid tumors/NHL; 450 mg oral trofosfamide daily for 7 days; GC-MS and HPLC analysis |
Why This Matters
This demonstrates that trofosfamide provides a pharmacokinetically distinct active metabolite profile, delivering higher systemic exposure to cytotoxic 4-OH species per unit dose than ifosfamide, which directly impacts therapeutic index considerations.
- [1] Brinker A, Kisro J, Letsch C, et al. New insights into the clinical pharmacokinetics of trofosfamide. Int J Clin Pharmacol Ther. 2002;40(8):376-381. View Source
